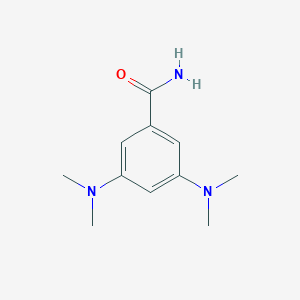

3,5-Bis(dimethylamino)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVREPXTWUBIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640991 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120338-77-4 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Synthesis of 3,5 Bis Dimethylamino Benzamide and Analogues

Synthetic Pathways and Reaction Mechanisms

The formation of the benzamide (B126) moiety is a cornerstone of organic synthesis, with numerous established and emerging methodologies.

The synthesis of benzamides, including N-substituted derivatives, is a fundamental transformation in organic chemistry. researchgate.netnih.gov One of the most common and traditional methods involves the reaction of a carboxylic acid with an amine. researchgate.netnih.gov This direct condensation, however, often requires harsh conditions or the use of coupling agents to facilitate the reaction.

A widely used approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. youtube.com For instance, 4-nitrobenzoic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This activated intermediate then readily reacts with various amines in the presence of a base like triethylamine (B128534) to form the corresponding benzamide. Subsequent reduction of the nitro group, for example using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), can yield an amino-substituted benzamide. researchgate.net This multi-step sequence allows for the construction of complex benzamide structures.

Another approach involves the use of activating agents that facilitate the direct coupling of carboxylic acids and amines. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or propylphosphonic anhydride (B1165640) (T3P) are frequently employed for this purpose. nih.gov For example, the coupling of anthranilic acid with a sulfonyl chloride can yield a sulfonamide intermediate, which is then coupled with an aniline (B41778) or another amine using T3P to form the final benzamide product. nih.gov

The table below summarizes common reagents used in multi-step benzamide synthesis.

| Reagent Type | Examples | Function |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Coupling Agent | EDC, T3P, PyBOP, HATU | Facilitates direct amide bond formation |

| Base | Triethylamine, DIPEA | Neutralizes acidic byproducts |

| Reducing Agent | H₂/Pd-C | Reduces nitro groups to amines |

The activation of the benzoyl group is a key strategy to facilitate amide bond formation. This can be achieved through various means, leading to more efficient and milder reaction conditions.

One method involves the use of O-benzoyl protecting groups in the synthesis of dehydrotyrosine-containing amides. researchgate.net While the primary purpose is protection, the benzoyl group itself is an activated moiety that can participate in subsequent reactions.

More direct activation strategies involve the use of specific reagents that render the carboxylic acid more susceptible to nucleophilic attack by an amine. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov This method often allows for simple purification by filtration, avoiding aqueous workup and chromatography. nih.gov

Another approach utilizes electrophilic activation of the amide itself. acs.org While amides are generally stable, they can be activated under mild conditions using reagents like 2,2,2-trifluoroethyl(mesityl)iodonium triflate. This allows for their conversion into other functional groups, such as esters, demonstrating the principle of activating the core benzoyl structure for further transformations. acs.org

The following table highlights some activating agents and their applications.

| Activating Agent | Substrate | Product | Key Feature |

| Tris(2,2,2-trifluoroethyl) borate | Carboxylic acids and amines | Amides | Direct amidation with simple purification nih.gov |

| 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Amides | Esters, Benzoxazoles | Mild, metal-free activation of amides acs.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscair.res.inrasayanjournal.co.injocpr.comfrontiersin.orgnih.gov This technology is particularly effective for the synthesis of benzamides and related heterocyclic compounds like benzimidazoles. mdpi.comnih.govresearchgate.net

The principle behind microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.injocpr.com This can overcome the high activation energies often associated with amide bond formation.

Several studies have demonstrated the efficiency of microwave irradiation for benzamide synthesis. For example, the reaction of anilines with acid chlorides can be carried out under solvent-free conditions using microwave irradiation, providing good to excellent yields of N-(aryl)-substituted benzamides in a short time. niscair.res.in Similarly, the ring-opening of less reactive oxazolones with amines to form benzamides, which is difficult under conventional heating, can be successfully achieved using microwave assistance. researchgate.net

The synthesis of benzimidazole (B57391) derivatives, which often involves a benzamide-like cyclization step, has also been significantly improved by microwave technology. Reactions that would typically require several hours of reflux can be completed in minutes with higher yields. jocpr.commdpi.comnih.gov For instance, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes can be achieved in 5-10 minutes with yields of 86-99% under microwave irradiation. mdpi.com

The table below compares conventional and microwave-assisted synthesis for selected benzamide and related heterocyclic formations.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of benzamide | 1 hour | 7 minutes (99% yield) | rasayanjournal.co.in |

| Synthesis of N-(aryl)-substituted benzamides | Energy intensive | 3.5 minutes (good to excellent yields) | niscair.res.in |

| Synthesis of 1,2-disubstituted benzimidazoles | 60 minutes (61.4% yield) | 5 minutes (99.9% yield) | mdpi.com |

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of amines. youtube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com While not a direct synthesis of benzamides, it is a crucial technique for preparing functionalized amine precursors that can then be used to synthesize benzamide analogues. For example, the direct reductive amination of 2,5-diformylfuran with ammonia has been used to produce 2,5-bis(aminomethyl)furan, a diamine that can serve as a building block for more complex structures. scirp.org

Related functionalization techniques focus on the direct introduction of amino groups onto aromatic rings or the functionalization of existing amines. The direct amination of arenes is a significant area of research, with methods being developed to regioselectively introduce amine groups onto aromatic systems. researchgate.net This can be a more direct route to the precursors of compounds like 3,5-bis(dimethylamino)benzamide compared to multi-step syntheses involving nitration and reduction.

Furthermore, the functionalization of amines themselves, particularly the α-C-H bond functionalization of cyclic amines, allows for the synthesis of complex amine derivatives without the need for protecting groups. nih.govresearchgate.netthieme-connect.com These advanced methods provide access to a wide range of substituted amines that can be subsequently acylated to form novel benzamide analogues.

Redox cycling is a process involving the repeated reduction and oxidation of a chemical species. numberanalytics.comnumberanalytics.com In synthetic organic chemistry, redox reactions are fundamental for the interconversion of functional groups. numberanalytics.comyoutube.com While not a direct method for benzamide synthesis, understanding redox processes is crucial for designing synthetic routes to precursors and for the functionalization of related aromatic systems.

In the context of systems related to this compound, redox cycling can be involved in the generation of reactive intermediates. For instance, some compounds can undergo redox cycling in the presence of reducing agents to produce reactive oxygen species like hydrogen peroxide. nih.gov This process is particularly relevant in biological systems and high-throughput screening assays but also highlights the potential for certain functional groups to participate in redox reactions. nih.gov

In a synthetic context, redox reactions are used to manipulate functional groups. For example, the oxidation of alcohols to aldehydes or ketones and the subsequent reduction of carbonyl groups back to alcohols are common transformations. numberanalytics.com The choice of oxidizing or reducing agent is critical for achieving the desired selectivity. acs.org The principles of redox cycling are also applied in catalytic processes where a catalyst is regenerated in each cycle, allowing for its use in small amounts. numberanalytics.comresearchgate.net

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound relies on the availability of appropriately substituted precursors and the ability to derivatize key intermediates.

The starting point for the synthesis is often a benzene (B151609) ring that is substituted with functional groups that can be converted to dimethylamino groups and a carboxylic acid or its derivative. A common precursor strategy involves using a starting material like 3,5-dinitrobenzoic acid. The nitro groups can be reduced to amino groups, for example, through catalytic hydrogenation. These primary amino groups can then be dimethylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide. Finally, the carboxylic acid group is converted to the benzamide, either directly or through an activated intermediate like an acyl chloride.

Intermediate derivatization plays a crucial role in building the final molecule. For instance, after the formation of 3,5-diaminobenzoic acid, the derivatization of the amino groups is a key step. The choice of the derivatization reaction determines the final substituents on the nitrogen atoms.

In the synthesis of more complex benzamide analogues, the derivatization of intermediates is even more critical. For example, in the synthesis of benzamide-based 5-aminopyrazoles, an intermediate derived from the reaction of benzoyl isothiocyanate with malononitrile (B47326) is alkylated before cyclization with hydrazine. acs.org Similarly, the synthesis of pyridine-linked 1,2,4-oxadiazole-substituted benzamides involves the derivatization of a cyanobenzoate intermediate. mdpi.com

The synthesis of derivatization reagents themselves is also an important aspect of precursor chemistry. For example, benzofurazan-based derivatization reagents have been synthesized for the analysis of carboxylic acids, highlighting the importance of creating tailored molecules for specific chemical transformations and analyses. nih.gov

The table below provides an overview of common precursors and derivatization strategies.

| Precursor | Derivatization Step | Intermediate/Product | Reagents |

| 3,5-Dinitrobenzoic acid | Reduction of nitro groups | 3,5-Diaminobenzoic acid | H₂/Pd-C, Fe/NH₄Cl researchgate.net |

| 3,5-Diaminobenzoic acid | Dimethylation of amino groups | 3,5-Bis(dimethylamino)benzoic acid | Formaldehyde, Formic acid |

| Benzoyl isothiocyanate | Alkylation of intermediate | N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide | Alkyl halides acs.org |

| 2-chloro-5-iodobenzoic acid | Cyanation | Methyl 2-chloro-5-cyanobenzoate | CuCN, L-proline mdpi.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions and the implementation of effective yield enhancement strategies. Research in this area focuses on several key aspects of the synthetic process, including the choice of catalysts, solvent systems, reaction temperatures, and the nature of the starting materials. These factors play a crucial role in maximizing product yield, minimizing reaction times, and ensuring the purity of the final compound.

For the initial amidation step, various strategies have been explored to activate the carboxylic acid moiety of the benzoic acid precursor. One approach involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), in a suitable solvent like dimethylformamide (DMF). This is followed by the addition of an amine in the presence of a base, for which N,N-diisopropylethylamine (DIEA) is a common choice, and a solvent like tetrahydrofuran (B95107) (THF). The reaction temperature is also a critical parameter, often starting at a reduced temperature (e.g., 0 °C) and gradually warming to room temperature to control the reaction rate and minimize side products.

The subsequent N-methylation of the resulting 3,5-diaminobenzamide (B3053447) intermediate is another key area for optimization. Reductive amination using formaldehyde as the carbon source is a frequently employed method. The choice of catalyst for this step is paramount, with various systems being investigated. For instance, ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the N,N-dimethylation of aromatic amines. The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. Optimization of this step involves screening different catalysts, adjusting the catalyst loading, and modifying the reaction temperature and pressure to achieve high conversion and selectivity towards the desired N,N-dimethylated product.

The exploration of different catalytic systems for the direct amidation of benzoic acids also presents a promising avenue for yield enhancement. Boric acid and its derivatives have emerged as effective catalysts for the dehydrative amidation of carboxylic acids with amines under mild conditions. researchgate.net This approach offers a greener and more atom-economical alternative to traditional methods that require stoichiometric activating agents. Similarly, various metal-based catalysts, including those based on indium(III) trifluoromethanesulfonate (B1224126) and iron(III) chloride, have been investigated for their ability to promote the direct amidation of carboxylic acids and their esters. researchgate.netmdpi.com The optimization of these catalytic systems involves evaluating different catalyst loadings, reaction times, and solvent systems to identify the most efficient conditions for the synthesis of benzamide derivatives.

The following data tables summarize key findings from research into the optimization of reaction conditions for the synthesis of related benzamide and N,N-dimethylaniline derivatives, providing insights into potential strategies for enhancing the yield of this compound.

Table 1: Optimization of the Amidation Step for 3,5-Diamino-N-substituted-benzamide Synthesis researchgate.net

| Entry | Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Amine A | THF | DIEA | 0 to r.t. | 12 | 85 |

| 2 | Amine B | THF | DIEA | 0 to r.t. | 12 | 82 |

| 3 | Amine C | THF | DIEA | 0 to r.t. | 12 | 88 |

This table is based on a representative synthesis of 3,5-diamino-N-substituted-benzamide derivatives. "r.t." denotes room temperature.

Table 2: Optimization of Ru/C-Catalyzed N-Methylation of Aromatic Amines with Formaldehyde nih.gov

| Entry | Substrate | Catalyst Loading (wt %) | Temperature (°C) | Time (h) | Conversion (%) | Yield of N,N-dimethylamine (%) |

| 1 | Benzylamine | 5 | 80 | 6 | >99 | 95 |

| 2 | p-Methoxybenzylamine | 5 | 80 | 6 | >99 | 96 |

| 3 | Aniline | 5 | 100 | 12 | 95 | 70 |

| 4 | p-Toluidine | 5 | 100 | 12 | 92 | 83 |

This table illustrates the optimization of N-methylation for various aromatic amines, a reaction analogous to the final step in the synthesis of this compound.

Table 3: Survey of Catalysts for the Amidation of Benzoic Acid researchgate.net

| Entry | Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boric Acid | 10 | Toluene | 110 | 24 | 75 |

| 2 | In(OTf)₃ | 5 | Dioxane | 100 | 12 | 88 |

| 3 | FeCl₃ | 10 | None (Neat) | 120 | 8 | 82 |

| 4 | Pyridine-borane complex | 5 | THF | Reflux | 18 | 91 |

This table presents a comparison of different catalytic systems for the direct amidation of benzoic acid, offering potential optimization pathways for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Bis Dimethylamino Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 3,5-Bis(dimethylamino)benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the amide protons. The two dimethylamino groups, being chemically equivalent due to the molecule's symmetry, would produce a single, sharp singlet integrating to 12 protons. The chemical shift for these protons is expected in the range of δ 2.9-3.1 ppm, similar to the N,N-dimethyl groups in N,N-dimethylbenzamide. rsc.orgnist.gov

The aromatic region would display two signals. The proton at the C2 position and the equivalent proton at the C6 position would appear as a doublet, while the proton at the C4 position would present as a triplet due to coupling with the two adjacent protons. The signals for the amide protons (-CONH₂) would likely appear as a broad singlet in the downfield region of the spectrum, typically around δ 5.5-8.5 ppm, a characteristic range for benzamide (B126) derivatives. chemicalbook.comrsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2, C6) | ~6.5-7.0 | d | 2H |

| Aromatic H (C4) | ~6.0-6.5 | t | 1H |

| -N(CH₃)₂ | ~2.9-3.1 | s | 12H |

| -CONH₂ | ~5.5-8.5 | br s | 2H |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are anticipated due to molecular symmetry. The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of δ 167-172 ppm. rsc.orgbmrb.io The carbon atoms of the dimethylamino groups will appear as a single peak around δ 40 ppm. rsc.org

The aromatic carbons will exhibit four distinct signals. The carbons bearing the dimethylamino groups (C3 and C5) would be significantly shielded and appear upfield. The unsubstituted aromatic carbons (C2, C4, and C6) and the carbon attached to the amide group (C1) would have chemical shifts characteristic of substituted benzene (B151609) rings.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167-172 |

| C1 (Aromatic) | ~133-137 |

| C2, C6 (Aromatic) | ~105-110 |

| C3, C5 (Aromatic) | ~150-155 |

| C4 (Aromatic) | ~100-105 |

| -N(CH₃)₂ | ~40 |

Note: Predicted values are based on the analysis of structurally similar compounds like benzamide and N,N-dimethylbenzamide. rsc.orgbmrb.iospectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In ESI-MS, this compound is expected to be readily protonated, primarily on one of the dimethylamino nitrogen atoms or the amide oxygen, to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of 207.27, the ESI-MS spectrum would show a prominent peak at an m/z of 208.28. The fragmentation of amides in ESI-MS often proceeds from the N-protonated species. nih.gov The fragmentation pattern can provide valuable structural information.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₇N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ is 208.1444. An experimentally determined HRMS value close to this calculated mass would confirm the molecular formula with a high degree of confidence.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Method |

| [M+H]⁺ | 208.1444 | HRMS (ESI) |

| [M]⁺ | 207.1372 | HRMS (EI) |

Note: The fragmentation of benzamides can involve the loss of the amide group (NH₂) to form a benzoyl cation, which can further fragment. researchgate.net In this case, subsequent fragmentation would likely involve the dimethylamino substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amide and dimethylamino functional groups. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1600 cm⁻¹. The C-N stretching vibrations of the aromatic amine would appear in the 1360-1250 cm⁻¹ region.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the two powerful electron-donating dimethylamino groups is expected to cause a significant red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzamide. researchgate.netreddit.com

Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Transition | Predicted Absorption |

| IR | N-H Stretch (Amide) | 3400-3100 cm⁻¹ (two bands) |

| IR | C=O Stretch (Amide I) | ~1650 cm⁻¹ |

| IR | N-H Bend (Amide II) | ~1600 cm⁻¹ |

| IR | C-N Stretch (Aromatic Amine) | 1360-1250 cm⁻¹ |

| UV-Vis | π → π* and n → π* | Bathochromic shift compared to benzamide |

Note: Predicted values are based on the analysis of benzamide and other substituted aromatic compounds. nist.govchemicalbook.comnist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FTIR data for this compound is not extensively documented in publicly available literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure.

Key expected vibrational modes for this compound would include:

N-H Stretching: The primary amide group (-CONH2) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3400-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide, usually appearing in the region of 1680-1630 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the dimethylamino groups and the amide group would be observed in the 1400-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring would also be present.

For comparison, the FTIR spectrum of the parent compound, benzamide, shows characteristic peaks for the amide and phenyl groups. For instance, N-substituted benzamides have been characterized by their distinct IR absorptions, such as the C=O stretching frequency which can be influenced by the nature of the substituent. mdpi.com In the case of aminobenzamides, the position of the amino group on the phenyl ring affects the vibrational frequencies. chemicalbook.comresearchgate.netspectrabase.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3180 | |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend (Amide II) | ~1620 | |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1250-1020 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy is a variant of FTIR that is particularly useful for analyzing solid and liquid samples without extensive sample preparation. The resulting spectra are generally comparable to those obtained by traditional transmission FTIR. For this compound, an ATR-IR spectrum would be expected to display the same characteristic absorption bands as outlined in the FTIR section. This technique would be advantageous for obtaining a quick and reliable infrared spectrum of a solid sample of the compound. For instance, the ATR-IR spectrum of 3,5-dimethylpyridine (B147111) has been documented and provides a reference for the types of vibrations expected from a substituted benzene ring. researchgate.net

UV-Visible Spectrophotometry for Electronic Absorption Characterization

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The presence of the benzene ring, the carbonyl group of the amide, and the electron-donating dimethylamino groups in this compound would give rise to characteristic absorption bands.

The expected electronic transitions would include:

π → π* transitions: Associated with the aromatic system and the carbonyl group, typically occurring at shorter wavelengths (higher energy).

n → π* transitions: Involving the non-bonding electrons on the nitrogen and oxygen atoms, which usually appear as weaker bands at longer wavelengths (lower energy).

The two dimethylamino groups, being strong auxochromes, are expected to cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands of the benzamide chromophore. This is due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen atoms. Studies on related aminobenzamides have shown absorption maxima in the UV region, which are influenced by the position of the amino group. nist.govnist.gov For example, a study on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohol, a structurally related compound, provides insights into the electronic nature of the 3,5-bis(dimethylamino)phenyl moiety. researchgate.netacs.org

Table 2: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring, C=O | 200-280 |

| n → π | C=O, -N(CH₃)₂ | >280 |

X-ray Crystallography in the Determination of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The spatial orientation of the dimethylamino and amide groups relative to the benzene ring.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amide N-H and C=O groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

Computational Chemistry and Molecular Modeling of 3,5 Bis Dimethylamino Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivitymdpi.comresearchgate.net

Quantum chemical calculations are essential for investigating the electronic landscape of a molecule, which governs its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. For compounds analogous to 3,5-Bis(dimethylamino)benzamide, such as other substituted benzamides, DFT calculations are employed to determine ground state geometries and various quantum chemical descriptors. mdpi.com The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional, is commonly used for these calculations. mdpi.com

These calculations yield important data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests lower reactivity and higher kinetic stability. mdpi.com For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap was calculated to be 5.54 eV, indicating low chemical reactivity. mdpi.com Other global reactivity descriptors that can be derived from these energies include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In related amides, the area around the carbonyl oxygen is typically electron-rich, while the region near the amide nitrogen is electron-deficient. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for a Substituted Benzamide (B126) Analog This table presents data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a related amide, as an illustrative example of typical DFT calculation outputs. mdpi.com

| Descriptor | Value | Significance |

| HOMO Energy | -7.38 eV | Indicates electron-donating ability (lower value means more difficult to donate electrons). |

| LUMO Energy | -1.84 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (η) | 5.54 eV | High value suggests high stability and low reactivity. |

| Chemical Potential (μ) | -4.61 eV | Negative value indicates good chemical stability. |

| Electronegativity (χ) | 4.61 eV | High value indicates difficulty in donating electrons. |

Data calculated using the B3LYP method with a 6-311+G(d,p) basis set. mdpi.com

The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing aromatic rings and heteroatoms, such as benzamides, Pople-style basis sets are commonly used. researchgate.net

A frequently employed basis set is 6-311+G(d,p), which provides a good balance between computational cost and accuracy for this class of molecules. mdpi.com Let's break down its components:

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing electron distribution. researchgate.net

+ : The plus sign signifies the addition of diffuse functions, which are important for accurately describing anions and non-covalent interactions.

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for distortion of atomic orbitals, which is crucial for describing chemical bonding accurately. researchgate.net

The selection of a basis set is a critical step, as under- or over-describing the electronic flexibility can lead to inaccurate results. For substituted benzamides, capturing both the core electronic structure and the potential for intermolecular interactions necessitates a flexible, polarized, and often diffuse basis set. mdpi.comresearchgate.net

Molecular Mechanics (MM) and Conformational Analysisbsu.byscispace.com

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is significantly faster than quantum methods, making it ideal for exploring the potential energy surface and identifying stable conformations of a molecule. bsu.byscispace.com

For a molecule like this compound, which has several rotatable bonds (particularly around the amide group and the dimethylamino groups), conformational analysis is crucial. The initial geometry of a molecule for more intensive quantum calculations is often first determined using an MM method, such as MM+. bsu.byscispace.com This preliminary optimization finds a low-energy starting structure, which is then further refined using a more accurate method like DFT to locate the global energy minimum. scispace.com This two-step approach is computationally efficient, leveraging the speed of MM for initial exploration and the accuracy of quantum mechanics for final refinement.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their movements and interactions with their environment. By simulating the atomic motions over time, MD can reveal how a molecule like this compound behaves in different phases (e.g., gas, crystal, or solution) and how it interacts with other molecules. mdpi.com

For example, MD simulations on benzamide derivatives have been used to explore the dynamics of intermolecular hydrogen bonds. mdpi.com Techniques like Car-Parrinello Molecular Dynamics (CPMD) can provide a detailed picture of how hydrogen bridges evolve over time, showing that protons are mostly localized on the donor atom but that proton transfer events can occur. mdpi.com Furthermore, MD simulations can shed light on the self-assembly of related molecules, such as benzene-1,3,5-tricarboxamides, showing how non-covalent interactions drive the formation of larger aggregates. researchgate.net Such simulations could predict how this compound molecules might interact with each other or with solvent molecules, revealing information about solubility, aggregation, and crystal packing.

Theoretical Studies of Reaction Pathways and Energetics

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions by mapping their reaction pathways and calculating the energetics of transition states and intermediates. For benzamide synthesis, theoretical calculations can help validate proposed mechanisms.

In a study on the formation of benzamide from arenes and cyanoguanidine in a superacid, DFT calculations (at the B3LYP/6-311G** level) were used to determine the relative energies of proposed intermediates. nih.gov The calculations supported a mechanism involving a diprotonated, superelectrophilic species that facilitates the Friedel-Crafts carboxamidation of the arene. nih.gov By calculating the energies of various protonated forms, the most stable and likely reactive intermediate could be identified. nih.gov This type of analysis could be applied to understand the synthesis or subsequent reactions of this compound, providing a level of detail that is often inaccessible through experimental means alone.

Computational Ligand-Target Interactions in Chemical Systems (excluding biological/clinical efficacy)nih.gov

While many ligand-target interaction studies focus on biological systems, computational methods are also used to understand how molecules interact with non-biological targets, such as materials or mineral surfaces. The amide group present in this compound is known to participate in such interactions.

MD simulations have been used to study the interaction between hydrolyzed polyacrylamide (a polymer containing amide groups) and the face and edge surfaces of the mineral molybdenite. nih.gov The simulations showed that the interactions were primarily driven by the amide group moving towards the mineral surface, while other parts of the molecule oriented themselves away from it. nih.gov The study also revealed that the interaction strength was slightly greater with the mineral's edge surface compared to its face. nih.gov This demonstrates how computational modeling can predict the adsorption behavior and surface interactions of amide-containing compounds like this compound with various materials, which is relevant in fields like materials science and geochemistry.

Applications of 3,5 Bis Dimethylamino Benzamide in Materials Science

Design and Synthesis of Functional Polymers Incorporating Benzamide (B126) Moieties

The incorporation of specific chemical moieties into polymer chains is a fundamental strategy for creating materials with tailored properties. The 3,5-Bis(dimethylamino)benzamide molecule is explored in materials science for its potential to create polymers with enhanced characteristics, such as improved thermal stability and chemical resistance. chemimpex.com

The benzamide group itself is a well-known functional unit in polymer chemistry, particularly in the synthesis of aramids (aromatic polyamides). These polymers are renowned for their exceptional strength and thermal resistance, which stem from the rigidity of the aromatic rings and the strong hydrogen bonds that form between the amide groups of adjacent polymer chains. By incorporating a benzamide moiety like this compound as a monomer or a functional side group, designers can impart these desirable properties to new polymer systems.

The two dimethylamino groups add another layer of functionality. These groups can enhance the solubility of the resulting polymers in organic solvents, which is often a challenge with rigid aromatic polymers, thereby improving processability. Furthermore, the electron-rich nature of the dimethylamino groups can influence the polymer's electronic properties and its interactions with other substances.

Table 1: Potential Contributions of this compound in Polymer Design

| Structural Feature | Potential Property Contribution to Polymer |

| Benzamide Group (-CONH₂) ** | Provides sites for strong intermolecular hydrogen bonding, enhancing mechanical strength and thermal stability. |

| Aromatic Ring | Imparts rigidity and thermal stability to the polymer backbone. |

| Dimethylamino Groups (-N(CH₃)₂) ** | Increases solubility in organic solvents and introduces electron-donating properties. |

Catalytic Applications and Mechanistic Investigations in Organic Transformations

While this compound is not primarily known as a standalone catalyst, its molecular structure contains functional groups that are highly relevant in catalytic processes. The nitrogen atoms of the two dimethylamino groups possess lone pairs of electrons, making them effective Lewis bases. Lewis bases can act as catalysts in a variety of organic reactions by activating substrates or reagents.

Research into related compounds demonstrates the utility of the benzamide framework in synthesis. For instance, derivatives of this compound have been synthesized for use in biochemical applications, such as photo-affinity labeling, highlighting the reactivity and utility of this scaffold in creating more complex functional molecules. rsc.org The synthesis of N-benzyl-3,5-bis(dimethylamino)benzamide showcases a practical amidation reaction where the core structure is readily modified. rsc.org Such reactivity is a fundamental prerequisite for a molecule to engage in a catalytic cycle.

Development of Advanced Organic Electronic Materials

The field of organic electronics relies on semiconductor materials made from carbon-based molecules and polymers. The performance of these materials is dictated by their electronic structure, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO). A common design strategy for organic semiconductors is to create molecules with both electron-donating (donor) and electron-withdrawing (acceptor) parts.

This compound fits this design motif.

The dimethylamino groups are strong electron donors.

The benzamide group is moderately electron-withdrawing.

This intramolecular donor-acceptor character is a crucial feature for many functional organic electronic materials. Although specific electronic devices featuring this exact molecule are not widely documented, its structure makes it a highly promising building block for larger, conjugated systems used in:

Organic Light-Emitting Diodes (OLEDs): Where tuning the donor-acceptor balance can control the color and efficiency of light emission.

Organic Photovoltaics (OPVs): Where the donor-acceptor interface is critical for separating charges and generating a current from sunlight.

Organic Field-Effect Transistors (OFETs): Which are the fundamental switching components of organic integrated circuits.

The strong electron-donating capacity of the dimethylamino groups would effectively raise the HOMO energy level, a key parameter for tuning charge injection and transport properties in a device.

Table 2: Electronic Roles of Functional Groups in this compound

| Functional Group | Electronic Character | Potential Role in Organic Electronics |

| Dimethylamino | Strong Electron Donor | Raises HOMO energy level; enhances charge injection/transport. |

| Benzamide | Electron Acceptor | Lowers LUMO energy level; facilitates intramolecular charge transfer. |

Self-Assembly and Supramolecular Chemistry in Material Fabrication

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. These interactions are weaker than covalent bonds but collectively can create highly organized and functional materials. This compound possesses several key features that make it an excellent candidate for building supramolecular assemblies.

The primary driver for self-assembly in this molecule is the benzamide group . The amide's N-H bonds are hydrogen bond donors, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This allows for the formation of robust and directional hydrogen-bonding networks, a common motif that drives the self-assembly of many organic molecules into tapes, sheets, or fibers.

Additionally, the central aromatic ring can participate in π-π stacking interactions. This is an attractive, non-covalent force between aromatic rings that helps to order the molecules in a co-facial arrangement, often leading to the formation of columnar structures. These columns can exhibit interesting properties, such as one-dimensional charge transport. The combination of hydrogen bonding and π-π stacking can lead to complex and well-defined three-dimensional architectures.

Table 3: Intermolecular Forces in this compound for Self-Assembly

| Type of Interaction | Participating Group(s) | Resulting Structure |

| Hydrogen Bonding | Benzamide (-CONH₂) | Linear tapes, 2D sheets |

| π-π Stacking | Phenyl Ring | Columnar stacks |

| Van der Waals Forces | Entire Molecule | Overall packing and cohesion |

Coordination Chemistry of 3,5 Bis Dimethylamino Benzamide As a Ligand

Metal Complexation Behavior and Coordination Modes with Transition Metals

There is no available information on the specific ways in which 3,5-Bis(dimethylamino)benzamide binds to transition metal ions. Research would be needed to determine the potential donor atoms (the amide oxygen and/or nitrogen, and the dimethylamino groups), and whether it acts as a monodentate, bidentate, or bridging ligand.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) or Related Coordination Polymers

The use of this compound as a linker in the synthesis of MOFs or coordination polymers has not been reported. The synthesis of such materials would involve reacting the ligand with a suitable metal salt under solvothermal or other conditions, but no such experiments have been documented for this specific compound.

Ionophore Design and Metal Ion Sensing Applications

The design and application of ionophores based on this compound for the selective detection of metal ions are not described in the literature. The potential for the dimethylamino groups to participate in selective metal ion binding is a possibility that remains to be explored experimentally.

Redox Properties of Metal Complexes and Their Implications in Chemical Systems

Without the synthesis and characterization of metal complexes of this compound, their redox properties remain unknown. Investigation into the electrochemical behavior of such complexes would be necessary to understand their potential applications in redox catalysis or other electrochemical systems.

Synthetic Utility and Reactivity of 3,5 Bis Dimethylamino Benzamide in Organic Synthesis

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

Due to its distinct functional groups—two tertiary amine sites and a primary amide—3,5-Bis(dimethylamino)benzamide possesses the characteristics of a versatile building block for constructing more complex molecules. The amino and amide moieties offer multiple reaction points for elaboration. While benzamide (B126) and its derivatives are recognized as crucial substructures in a variety of pharmaceutical agents and are synthesized through numerous methods, specific examples detailing the use of this compound as a key intermediate in the synthesis of complex, named molecules are not extensively documented in readily available scientific literature. nih.gov However, its structure suggests potential utility in creating novel ligands, materials, or biologically active compounds by leveraging the reactivity of its functional groups.

Participation in Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound is heavily influenced by its substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. libretexts.org The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, the benzene (B151609) ring is substituted with two powerful electron-donating dimethylamino groups. These groups increase the electron density of the ring, making it nucleophilic in nature and thus deactivating it towards attack by other nucleophiles. Consequently, this compound is not an ideal substrate for nucleophilic aromatic substitution under standard conditions.

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution. youtube.com The outcome of such reactions is governed by the directing effects of the existing substituents.

Dimethylamino (-N(CH3)2) Groups: These are strongly activating, ortho-, para-directing groups.

Benzamide (-CONH2) Group: This is a deactivating, meta-directing group.

The powerful activating and directing influence of the two dimethylamino groups dominates the weaker, deactivating effect of the benzamide group. Therefore, incoming electrophiles are directed to the positions ortho and para to the dimethylamino groups. This corresponds to the C2, C4, and C6 positions of the ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| C2 | Ortho to -N(CH3)2 at C3; Ortho to -CONH2 at C1 | High (between two substituents) | Less favored |

| C4 | Para to -N(CH3)2 at C5; Ortho to -N(CH3)2 at C3 | Moderate | Highly favored |

| C6 | Ortho to -N(CH3)2 at C5 | Low | Favored |

Common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield products substituted primarily at the C4 and C6 positions.

Cross-Coupling Reactions and Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. vivekanandcollege.ac.inmdpi.com For this compound to participate in common cross-coupling reactions like Suzuki, Stille, or Hiyama coupling, it must first be converted into a suitable derivative, typically an aryl halide or triflate.

This could be achieved through an electrophilic halogenation (e.g., bromination or iodination) as described in the previous section. For instance, selective bromination at the C4 position would yield 4-bromo-3,5-bis(dimethylamino)benzamide. This halo-derivative could then serve as a substrate in various cross-coupling reactions to introduce new aryl, alkyl, or other functional groups.

Table 2: Hypothetical Pathway for Derivative Synthesis via Cross-Coupling

| Step | Reaction Type | Reagents (Example) | Intermediate/Product | Potential Application |

| 1 | Electrophilic Bromination | Br2, FeBr3 | 4-Bromo-3,5-bis(dimethylamino)benzamide | Substrate for cross-coupling |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3,5-bis(dimethylamino)benzamide | Synthesis of biaryl structures |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-3,5-bis(dimethylamino)benzamide | Introduction of alkynyl moieties |

| 2 | Buchwald-Hartwig Amination | An amine, Pd catalyst, Base | N4-Substituted-3,5-bis(dimethylamino)aniline derivative | Synthesis of complex polyamines |

While N-triflylbenzamide derivatives have been shown to be stable to cross-coupling conditions in other systems, specific applications of these strategies to this compound are not reported. dtu.dk

Strategies for Enhancing Solubility and Reactivity in Organic Transformations

Solubility: The solubility of benzamides can be varied. nih.gov this compound contains both nonpolar (dimethylamino) and polar (primary amide) groups. The amide group's ability to form hydrogen bonds may limit its solubility in nonpolar organic solvents, while the dimethylamino groups enhance solubility in less polar media compared to the parent benzamide. Solubility is generally good in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For reactions in other solvents, the solubility could potentially be enhanced by N-alkylation or N-acylation of the amide group, which would disrupt hydrogen bonding networks.

Reactivity: Strategies to enhance or modulate the reactivity of this compound are centered on the strategic manipulation of its functional groups.

Amide Group Modification: The primary amide can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or dehydrated to a nitrile. Each of these transformations would fundamentally alter the electronic properties and directing effects of the substituent at C1, thereby influencing the reactivity of the aromatic ring in subsequent steps.

Protecting Groups: In multi-step syntheses, the highly reactive dimethylamino groups might require protection to prevent unwanted side reactions during transformations elsewhere in the molecule.

Derivatization for Coupling: As discussed in section 7.3, the most critical strategy for engaging this molecule in cross-coupling reactions is its initial conversion to a halide or triflate, which transforms the otherwise unreactive C-H bond into a reactive leaving group for transition metal catalysis.

Future Research Directions and Emerging Paradigms for 3,5 Bis Dimethylamino Benzamide

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for enabling further research and application of 3,5-bis(dimethylamino)benzamide. Future efforts could focus on moving beyond classical methods to more innovative and flexible strategies.

A promising avenue lies in the adaptation of synthetic routes developed for structurally similar compounds, such as 3,5-diaminobenzamide (B3053447) derivatives. For instance, a synthetic pathway could be envisioned starting from 3,5-dinitrobenzoic acid. The initial step would involve the conversion of the carboxylic acid to an amide, followed by the reduction of the nitro groups to primary amines. A subsequent exhaustive methylation of the amino groups would yield the desired this compound. This approach offers modularity, allowing for the introduction of various substituents on the amide nitrogen. researchgate.net

Furthermore, organocatalytic benzannulation reactions represent a powerful tool for the construction of polysubstituted arenes from simple starting materials and could be explored for the synthesis of the core aromatic structure. rsc.orgnih.gov Another modern approach to consider is the direct electrophilic aromatic substitution of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid, which could potentially offer a more direct route to the benzamide (B126) scaffold. nih.gov Additionally, a recently developed photoredox/nickel dual catalytic system that enables the C-C coupling of aryl halides with formamide (B127407) could be adapted for the synthesis of unprotected benzamides, offering a sustainable and atom-economical alternative. acs.org

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation(s) | Potential Advantages |

| 3,5-Dinitrobenzoic Acid | Amidation, Nitro Reduction, N-Methylation | Modularity, readily available starting material. |

| Substituted Acetylenes and Ketones | Organocatalytic Benzannulation | High efficiency, construction of highly functionalized core. |

| Benzene (B151609) or Substituted Benzene | Direct Electrophilic Aromatic Carboxamidation | Potentially shorter synthetic route. |

| 3,5-Dihalo-substituted Benzene | Photoredox/Nickel Dual Catalysis with Formamide | Atom-economical, sustainable, high functional group tolerance. acs.org |

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For this compound, computational methods can be employed to predict the properties of its derivatives and guide synthetic efforts towards compounds with desired functionalities.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. nih.gov Such studies can provide insights into the impact of different substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its chemical reactivity and potential applications in areas like organic electronics. sci-hub.se For instance, DFT could predict how modifications to the benzamide core or the dimethylamino groups would alter the molecule's energy gap and absorption spectrum. sci-hub.se

Molecular docking simulations could be employed to explore the potential biological activity of novel derivatives. By docking virtual libraries of this compound analogs into the active sites of various enzymes or receptors, it may be possible to identify promising candidates for further experimental investigation. nih.govnih.gov For example, similar benzamide derivatives have been investigated as inhibitors for targets like glucokinase and cholinesterases. nih.govmdpi.com This in silico screening can significantly reduce the time and cost associated with drug discovery.

Integration into Hybrid Material Systems for Multifunctional Applications

The unique electronic and structural features of this compound make it an interesting candidate for integration into hybrid material systems. Such materials, which combine organic and inorganic components, can exhibit synergistic properties and open doors to novel applications.

One potential application lies in the functionalization of nanoparticles. The benzamide moiety could act as a capping agent or ligand for metal or metal oxide nanoparticles, influencing their stability, dispersibility, and catalytic activity. The dimethylamino groups could provide specific interaction sites or modulate the electronic properties of the nanoparticle surface. These functionalized nanoparticles could then be embedded into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or optical properties. mdpi.com

Furthermore, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of multiple reactive sites (the amide and the aromatic ring) allows for its incorporation into various polymer architectures. The resulting hybrid polymers could find applications in areas such as controlled drug release, where the interaction between the polymer matrix and a drug molecule can be fine-tuned. nih.gov For example, the benzamide's functional groups could form hydrogen bonds or other non-covalent interactions with drug molecules, leading to a sustained release profile.

Sustainable Synthesis and Green Chemistry Approaches for Compound Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the production of this compound is a crucial future research direction.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. mdpi.com A microwave-assisted direct amidation of a suitable benzoic acid derivative with an amine, potentially catalyzed by a minute amount of a substance like ceric ammonium (B1175870) nitrate, could offer a rapid and efficient route to the benzamide core. mdpi.com

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of amides from carboxylic acids and urea (B33335) using a boric acid catalyst under solvent-free conditions has been reported and could be adapted for the production of this compound. researchgate.net This approach eliminates the need for potentially harmful organic solvents, simplifying purification and reducing environmental impact.

The development of catalytic systems that are both efficient and environmentally benign is also a priority. This includes exploring metal-free catalytic systems or using highly efficient and recyclable catalysts. nih.govmdpi.com For instance, methods for amine synthesis from renewable resources using hydrogen borrowing or reductive amination are being developed and could potentially be adapted for the synthesis of the precursors to this compound. rsc.org

Table 2: Comparison of Conventional and Potential Green Synthetic Approaches

| Approach | Conventional Method | Green Alternative | Key Advantages of Green Approach |

| Amide Bond Formation | Use of stoichiometric coupling reagents, often generating significant waste. | Microwave-assisted direct amidation; Boric acid-catalyzed solvent-free reaction. mdpi.comresearchgate.net | Reduced reaction times, lower energy consumption, elimination of hazardous solvents and byproducts. mdpi.comresearchgate.net |

| Catalysis | Use of stoichiometric amounts of hazardous reagents. | Use of catalytic amounts of recyclable or metal-free catalysts. nih.govmdpi.com | Reduced waste, lower environmental impact, improved atom economy. |

| Solvents | Use of volatile and often toxic organic solvents. | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids). | Reduced pollution, simplified work-up procedures. |

By focusing on these future research directions, the scientific community can unlock the potential of this compound, paving the way for its application in diverse fields, from medicinal chemistry to materials science, while adhering to the principles of sustainable chemical development.

常见问题

What are the standard synthetic routes for 3,5-Bis(dimethylamino)benzamide, and how do reaction conditions influence yield?

Basic Answer:

The synthesis typically involves amidation of 3,5-bis(dimethylamino)benzoic acid with an amine source. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in anhydrous solvents (e.g., dichloromethane or THF). For example, describes a similar benzamide synthesis via mixed anhydride or active ester intermediates, achieving moderate yields (~54%) . Key factors include stoichiometric ratios, temperature control (0–25°C), and inert atmospheres to prevent side reactions.

Advanced Research Consideration:

Optimization of catalytic systems can enhance efficiency. highlights the use of trifluoromethylated benzamide syntheses with yields ranging from 31% to 95%, suggesting that steric hindrance from dimethylamino groups may require tailored catalysts (e.g., DMAP or HOBt) to improve acyl transfer kinetics . Microwave-assisted or flow chemistry approaches could further reduce reaction times and byproduct formation.

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Answer:

1H-NMR is critical for confirming substitution patterns. In , the dimethylamino groups appear as singlets at δ ~3.04 ppm (integration for 6H), while aromatic protons split into distinct doublets (e.g., δ 7.88 ppm for para-substituted protons) . 13C-NMR detects carbonyl resonance at ~165 ppm, and quaternary carbons adjacent to dimethylamino groups resonate at ~152 ppm.

Advanced Data Contradiction Analysis:

Unexpected splitting in aromatic signals may indicate incomplete substitution or rotational isomerism. For example, hindered rotation around the amide bond could lead to duplicated peaks in 1H-NMR, necessitating variable-temperature NMR or 2D experiments (HSQC, HMBC) to clarify . Conflicting NOE correlations might also arise from conformational flexibility, requiring DFT calculations to validate proposed structures.

What physicochemical properties of this compound are critical for solubility and formulation in biological assays?

Basic Answer:

The compound’s solubility is influenced by its polar dimethylamino groups and hydrophobic benzamide core. and report a melting point of ~163–167°C and logP ~2.5 (estimated), suggesting moderate polarity . Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro studies, while aqueous buffers may require co-solvents (e.g., cyclodextrins) or pH adjustment (pKa ~9–10 for dimethylamino groups).

Advanced Formulation Challenges:

Aggregation in physiological media can reduce bioavailability. notes that trifluoromethyl analogs exhibit enhanced membrane permeability due to lipophilicity, suggesting that dimethylamino derivatives might require nanoformulation (e.g., liposomes) to improve cellular uptake . Stability studies under varying pH and temperature conditions are essential to optimize storage and dosing.

How does this compound interact with biological targets, and what assays validate its mechanism?

Basic Screening Methods:

Preliminary studies often use enzyme inhibition assays (e.g., kinases, proteases) and cytotoxicity screens (MTT assays). highlights benzamides as enzyme inhibitors, where dimethylamino groups may engage in hydrogen bonding or cation-π interactions with active-site residues .

Advanced Mechanistic Studies:

Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD). For example, discusses benzamide derivatives acting as allosteric modulators in palladium-catalyzed reactions, suggesting analogous roles in metalloenzyme inhibition . X-ray crystallography or cryo-EM can map binding modes, while mutagenesis studies identify critical residues for interaction.

What analytical techniques ensure purity and quantify this compound in complex mixtures?

Basic Quality Control:

HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients is standard. ’s NIST data provides reference spectra for LC-MS validation (expected [M+H]+ at m/z 273) .

Advanced Impurity Profiling:

High-resolution mass spectrometry (HRMS) and charged aerosol detection (CAD) identify trace byproducts (e.g., unreacted benzoic acid or N-methylated impurities). ’s TLC monitoring (Rf ~0.5 in ethyl acetate/hexane) offers a rapid purity check during synthesis .

How do structural modifications of this compound affect its bioactivity?

Basic SAR Insights:

Replacing dimethylamino groups with electron-withdrawing substituents (e.g., trifluoromethyl, ) alters electronic properties and target selectivity . Methylation of the amide nitrogen (to N-methylbenzamide) reduces hydrogen-bonding capacity, impacting potency.

Advanced Design Strategies:

Computational docking (AutoDock, Schrödinger) predicts interactions with targets like HDACs or PARP. ’s trifluoromethyl benzamidine derivatives show enhanced binding to hydrophobic pockets, guiding dimethylamino analogs for CNS targets with blood-brain barrier penetration .

What safety protocols are recommended for handling this compound?

Basic Safety Measures:

Use PPE (gloves, goggles) due to potential skin/eye irritation (). Store in airtight containers at 2–8°C to prevent degradation .

Advanced Risk Mitigation:

Conduct Ames tests for mutagenicity and aquatic toxicity assays (OECD 202/203 guidelines). notes environmental hazards for similar compounds, necessitating waste neutralization (e.g., activated carbon filtration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。